Product packaging for Hydroxy Bezafibrate(Cat. No.:CAS No. 72156-76-4)

Hydroxy Bezafibrate

Cat. No.: B2469324
CAS No.: 72156-76-4
M. Wt: 377.82
InChI Key: BSKJWQIHRRCBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Bezafibrate is a monohydroxylated metabolite of the pharmaceutical compound Bezafibrate, an established lipid-lowering agent of the fibrate class . With a molecular formula of C19H20ClNO5 and a molecular weight of 377.82 g/mol, it is characterized as a white solid and is provided with high purity, typically ≥97% by HPLC analysis . As a research chemical, its primary value lies in pharmaceutical and metabolic studies. It is critical for investigating the pharmacokinetic profile, metabolic pathways, and elimination mechanisms of its parent drug, Bezafibrate . Bezafibrate is known to be metabolized in the liver via hydroxylation and glucuronidation, and this compound is one of the resulting derivatives . The parent drug's mechanism of action involves being an agonist of Peroxisome Proliferator-Activated Receptors (PPARs), which function as transcription factors regulating genes involved in lipid and lipoprotein metabolism . Therefore, studying this compound contributes to a comprehensive understanding of the drug's overall efficacy, safety, and biotransformation processes. This compound is intended for use in analytical reference standards, mass spectrometry, and in-vitro metabolism research. This compound is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use. Specifications: • CAS Number : Not Assigned • Molecular Formula : C19H20ClNO5 • Molecular Weight : 377.82 g/mol • Purity : ≥97% (by HPLC) • Appearance : White solid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20ClNO5 B2469324 Hydroxy Bezafibrate CAS No. 72156-76-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5/c1-19(2,18(24)25)26-15-9-5-12(6-10-15)16(22)11-21-17(23)13-3-7-14(20)8-4-13/h3-10,16,22H,11H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKJWQIHRRCBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization As a Primary Metabolite of Bezafibrate

Bezafibrate (B1666932), a member of the fibrate class of drugs, is utilized to manage dyslipidemia, a condition marked by abnormal lipid levels in the bloodstream. drugbank.com Upon administration, Bezafibrate undergoes extensive metabolism in the liver. patsnap.com One of the key metabolic transformations is its conversion to Hydroxy Bezafibrate. medtigo.comabbvie.ca

Studies involving radiolabeled Bezafibrate have shown that a significant portion of the drug is excreted in the urine after being metabolized. abbvie.ca Alongside unchanged Bezafibrate and its glucuronide conjugate, this compound has been identified as a notable metabolite. abbvie.ca This metabolic process is a critical aspect of the drug's pharmacokinetics, influencing its duration of action and elimination from the body. patsnap.comnih.gov

Table 1: Major Components Found in Urine After Bezafibrate Administration

ComponentPercentage of Excreted Dose in Urine
Unchanged Bezafibrate~50%
Bezafibrate Glucuronide~25%
Other Metabolites (including Hydroxy-Bezafibrate)Remainder
Data sourced from product monograph information. abbvie.ca

Research Rationale for Investigating Hydroxylated Fibrate Derivatives

The investigation into hydroxylated fibrate derivatives like Hydroxy Bezafibrate (B1666932) is driven by several key scientific objectives. The synthesis and characterization of drug metabolites have become a crucial area of research due to the significant contributions of such studies to drug discovery and development. researchgate.net

A primary motivation is to determine the pharmacological activity of these metabolites. While the parent drug, Bezafibrate, is known to exert its effects by activating peroxisome proliferator-activated receptors (PPARs), it is essential to ascertain whether its metabolites share this activity. patsnap.com Research in animal models has indicated that Hydroxy-Bezafibrate does not possess the same lipid-lowering properties as the parent compound. abbvie.ca

Furthermore, understanding the metabolic pathways, including the enzymes responsible for these transformations, is critical. Fibrates are known to be metabolized by the hepatic cytochrome P450 (CYP) enzyme system, specifically CYP3A4. drugbank.comnih.gov Identifying the specific enzymes involved in the formation of Hydroxy Bezafibrate, such as CYP1A1, helps in predicting potential drug-drug interactions and understanding inter-individual variability in drug response. drugbank.com

Significance of Metabolite Research in Mechanistic Pharmacology

Synthesis of Related Structural Variants

The synthesis of structural variants of bezafibrate provides insight into the pharmacophore of fibrate-type compounds. Modifications often involve replacing the carboxylic acid with other functional groups or altering the core aromatic structures.

One approach is the modification of the carboxyl group to introduce a sulfonimide moiety, creating analogs like AA520. frontiersin.org Another strategy involves conjugating the fibrate scaffold with other molecules. For example, hybrid compounds have been synthesized by linking fibrates like gemfibrozil (B1671426) to bile acid analogs (e.g., BAR502) via a condensation reaction. frontiersin.org

Further variations include the synthesis of hydrazide-hydrazone derivatives starting from bezafibrate. ekb.eg Other researchers have focused on creating analogs by replacing the chlorophenyl group with other aromatic systems, such as naphthalene, to produce novel 2-(naphthalen-2-yloxy)propionic acid derivatives. nih.gov Silicon-containing analogs, where a chlorine atom is replaced by a trimethylsilyl (B98337) group, have also been synthesized to explore the effects of isosteric replacement on biological activity. nih.gov The synthesis of these variants often employs standard organic chemistry reactions, such as amide bond formation, ether synthesis, and functional group interconversions, tailored to the specific target molecule. scielo.brresearchgate.net

Advanced Synthetic Methodologies and Yield Optimization

Optimizing the synthesis of fibrate derivatives is crucial for both research and potential commercial applications. Modern synthetic methodologies focus on improving reaction efficiency, yield, and sustainability.

For the synthesis of related compounds, such as impurities found in fenofibrate (B1672516) manufacturing, statistical methods like Central Composite Design (CCD) have been used to optimize reaction conditions. medpharmres.com By systematically varying factors like temperature, reaction time, and molar ratios of reagents, a third-order regression model was developed to predict and maximize the reaction yield, achieving a yield of 89.53% for a specific fenofibrate impurity. medpharmres.com This highlights the power of statistical design of experiments in optimizing complex organic syntheses.

Green chemistry principles are also being applied to these syntheses. For instance, environmentally responsible methods for the reduction of carboxylic acids have been developed using water as a solvent. rsc.org One such method involves the conversion of a carboxylic acid to a thioester, which is then reduced to the corresponding alcohol using sodium borohydride (B1222165) in an aqueous solution containing a surfactant. rsc.org Catalytic approaches are also gaining prominence. The use of a copper phthalocyanine (B1677752) tetrasulfonic acid (CuPcS) catalyst enables the chemo-selective reduction of aryl carboxylic acids at room temperature, offering advantages in terms of mild conditions and catalyst recyclability. rsc.org These advanced methodologies aim to make the synthesis of bezafibrate analogs and related compounds more efficient, cost-effective, and environmentally friendly.

In Vivo Metabolic Fate of Bezafibrate Leading to Hydroxy Bezafibrate

The primary metabolic fate of Bezafibrate in vivo involves its conversion into more polar compounds. A significant portion of the drug is excreted unchanged, while the remainder undergoes metabolism, leading to the formation of metabolites such as Bezafibrate glucuronide and this compound. hres.ca

The hydroxylation of Bezafibrate is a Phase I metabolic reaction catalyzed by the Cytochrome P450 (CYP450) superfamily of enzymes. sigmaaldrich.com These heme-containing monooxygenases are fundamental in the metabolism of a vast array of xenobiotics, including many pharmaceutical compounds. nih.govjwatch.org The general mechanism involves the activation of molecular oxygen to insert one oxygen atom into an unactivated C-H bond on the substrate, in this case, Bezafibrate, to form a hydroxyl group (-OH). researchgate.net This process increases the hydrophilicity of the molecule, preparing it for subsequent Phase II conjugation reactions or direct excretion. nih.gov

Metabolic studies have successfully identified this compound as a key metabolite of the parent drug. hres.ca The hydroxylation primarily occurs on the aromatic ring structure of the Bezafibrate molecule. While the precise distribution between different isomeric forms in vivo is not extensively detailed in all studies, chemical analysis indicates that hydroxylation can occur at various positions on the phenoxy moiety, including the ortho and meta positions relative to the ether linkage. The introduction of a hydroxyl group at these positions creates distinct chemical entities with altered polarity and biological activity compared to the parent compound.

Excretion and Disposition Kinetics of this compound in Animal Models

Pharmacokinetic studies in animal models, including rats, mice, and dogs, have shed light on the elimination of Bezafibrate and its metabolites. hres.canih.gov The elimination of Bezafibrate is generally rapid and occurs predominantly through renal excretion. hres.ca

Following administration in animal models, a significant portion of the dose is recovered in the urine. A product monograph for Bezafibrate reports that within 48 hours of administering a radiolabeled dose, approximately 95% is excreted, with the majority found in the urine and the remainder in the feces. hres.ca The composition of the excreted compounds in urine provides insight into the disposition of this compound. About half of the urinary content is the unchanged parent drug, while approximately 25% is Bezafibrate glucuronide. The remaining portion consists of other metabolites, one of which has been identified as this compound. hres.ca This indicates that after its formation, this compound is efficiently cleared from the body, primarily via the kidneys. The pharmacokinetic profile of Bezafibrate in rats shows a rapid elimination half-life, which is consistent with the swift excretion observed. tandfonline.com

Table 1: Urinary Excretion Profile of Bezafibrate and its Metabolites

Compound Percentage of Excreted Dose in Urine
Unchanged Bezafibrate ~50%
Bezafibrate Glucuronide ~25%
Other Metabolites (including this compound) ~25%

Data sourced from product monograph information. hres.ca

Comparative Metabolic Profiling of Fibrates and their Hydroxylated Metabolites

The class of drugs known as fibrates, which includes Bezafibrate, Fenofibrate, and Gemfibrozil, exhibits both similarities and notable differences in their metabolic profiles. xisdxjxsu.asiauscjournal.com While all act to modulate lipid levels, their biotransformation pathways and interactions with metabolic enzymes can vary significantly. scienceopen.com

Metabolic Pathways: All three fibrates undergo Phase I and Phase II metabolism. Hydroxylation is a common Phase I pathway, leading to hydroxylated metabolites, followed by glucuronidation. For instance, Fenofibrate is rapidly hydrolyzed to its active metabolite, fenofibric acid, which is then primarily eliminated as a glucuronide conjugate. Gemfibrozil is also metabolized through oxidation of a methyl group on the benzene (B151609) ring, forming a hydroxymethyl metabolite, which can be further oxidized to a carboxylic acid derivative before excretion. uscjournal.com Bezafibrate's metabolism, as discussed, also involves hydroxylation and glucuronidation. hres.ca

Enzyme Interactions: A key difference lies in their interaction with CYP450 enzymes. Gemfibrozil is known to be a more potent inhibitor of certain CYP enzymes compared to Fenofibrate. uscjournal.com This has clinical implications, particularly in co-administration with statins, where Gemfibrozil can significantly increase statin blood levels, raising the risk of myopathy. uscjournal.com Fenofibrate appears to have a lower potential for such drug-drug interactions. uscjournal.com

Effects on Lipid and Non-Lipid Markers: The metabolic differences can also translate to varied efficacy and effects on biochemical markers. While all three fibrates effectively lower triglycerides, Gemfibrozil has been noted for showing the most substantial reduction in some studies. xisdxjxsu.asia Conversely, Bezafibrate is often highlighted for its comparatively strong effect on increasing HDL cholesterol. scienceopen.com Fenofibrate is unique among the three in its potential to significantly lower LDL cholesterol levels and reduce levels of small, dense LDL particles. uscjournal.com Additionally, fibrates can have differing impacts on non-lipid markers; for example, Fenofibrate has been associated with a more pronounced increase in plasma homocysteine and creatinine (B1669602) levels compared to Bezafibrate and Gemfibrozil. ahajournals.org

Table 2: Comparative Profile of Major Fibrates

Feature Bezafibrate Fenofibrate Gemfibrozil
Primary Active Form Bezafibrate Fenofibric Acid Gemfibrozil
Major Metabolic Reactions Glucuronidation, Hydroxylation hres.ca Hydrolysis, Glucuronidation Oxidation, Glucuronidation uscjournal.com
Effect on Triglycerides Significant Reduction xisdxjxsu.asia Significant Reduction researchgate.netxisdxjxsu.asia Very Significant Reduction researchgate.netxisdxjxsu.asia
Effect on HDL-C Strong Increase scienceopen.com Moderate Increase researchgate.net Moderate Increase uscjournal.com
Effect on LDL-C Variable/Slight Reduction hres.ca Significant Reduction uscjournal.com Neutral/Slight Increase uscjournal.com

| CYP Enzyme Inhibition | Lower Potential | Lower Potential uscjournal.com | Higher Potential (e.g., for statins) uscjournal.com |

Molecular Mechanisms of Action: Preclinical Investigations

Ligand-Receptor Interactions and Transcriptional Regulation

Bezafibrate (B1666932) is recognized in preclinical studies as a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), meaning it can activate all three subtypes: PPARα, PPARβ/δ, and PPARγ. patsnap.comresearchgate.net These receptors are ligand-activated transcription factors that play critical roles in the regulation of lipid and glucose metabolism. patsnap.comnih.gov Upon activation by a ligand like bezafibrate, the PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their expression.

PPARα: Predominantly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, PPARα is a primary regulator of lipid metabolism. nih.govnih.gov Its activation by bezafibrate stimulates the transcription of genes involved in fatty acid uptake, mitochondrial β-oxidation, and triglyceride catabolism. patsnap.comnih.gov This leads to a reduction in triglyceride levels by promoting the oxidation of fatty acids in the liver and enhancing the clearance of triglyceride-rich lipoproteins. patsnap.com

PPARγ: This subtype is most abundant in adipose tissue, where it serves as a master regulator of adipogenesis (the formation of fat cells). nih.gov Activation of PPARγ influences lipid storage and is a potent modulator of whole-body insulin (B600854) sensitivity. patsnap.comnih.gov Bezafibrate's interaction with PPARγ contributes to its metabolic effects by potentially improving insulin sensitivity and reducing circulating free fatty acids. patsnap.com

PPARβ/δ: Expressed ubiquitously throughout the body, PPARβ/δ is involved in controlling energy metabolism and cell survival. nih.gov Its activation is associated with increased energy expenditure and fatty acid oxidation, particularly in muscle tissue. patsnap.com

While bezafibrate activates all three subtypes, the efficacy and efficiency can vary between them. One study quantified this interaction, demonstrating its pan-agonist profile. nih.gov

Table 1: Activation Profile of Bezafibrate on Human PPAR Subtypes

PPAR SubtypeEfficacy (%)EC₅₀ (µM)Primary Functions in Metabolism
PPARα 93.630.4Regulates fatty acid oxidation and triglyceride catabolism in the liver and muscle. nih.gov
PPARδ 15.286.7Controls energy metabolism and fatty acid oxidation in various tissues. nih.gov
PPARγ 77.1178Master regulator of adipogenesis and insulin sensitivity. nih.gov

Beyond its action on PPARs, bezafibrate has been shown to modulate lipid metabolism through independent pathways. A significant mechanism is the down-regulation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). SREBP-1c is a key transcription factor that promotes the synthesis of fatty acids and triglycerides in the liver by activating lipogenic genes. researchgate.netmdpi.commdpi.com

In preclinical mouse models, bezafibrate administration was found to decrease both the mRNA expression and the active nuclear protein levels of SREBP-1c in the liver. researchgate.net This effect contributes to a reduction in hepatic triglyceride content. Notably, this down-regulation of SREBP-1c was observed to occur independently of PPARα activation, indicating a distinct molecular mechanism of action for the compound. researchgate.net By suppressing SREBP-1c, bezafibrate inhibits the de novo synthesis of lipids, complementing its PPAR-mediated enhancement of fatty acid breakdown.

Cellular Energy Homeostasis and Metabolic Fluxes

Bezafibrate plays a crucial role in cellular energy homeostasis by inducing mitochondrial biogenesis, the process of generating new mitochondria. This effect is primarily mediated through the activation of the PPARγ co-activator 1-alpha (PGC-1α). mdpi.comnih.gov PGC-1α is considered a master regulator of mitochondrial biogenesis. nih.govwikipathways.org

The mechanism involves bezafibrate's function as a pan-PPAR agonist. wikipathways.orgnih.gov PPAR activation can lead to an increase in the expression of the PPARGC1A gene, which codes for PGC-1α. nih.govnih.govresearchgate.net Once PGC-1α levels are increased and the coactivator is activated, it orchestrates a wide-ranging transcriptional program. wikipathways.org It co-activates several key transcription factors, including nuclear respiratory factors 1 and 2 (NRF1/2) and mitochondrial transcription factor A (TFAM), which in turn activate the transcription of nuclear and mitochondrial genes encoding mitochondrial proteins. mdpi.comresearchgate.net This coordinated upregulation results in increased mitochondrial mass and enhanced oxidative function. mdpi.comwikipathways.org Studies in fibroblasts have demonstrated that bezafibrate treatment can upregulate genes such as NRF1, PPARGC1A, and TFAM, leading to an increase in mitochondrial DNA (mtDNA) copy number and key mitochondrial proteins. researchgate.net

A central effect of bezafibrate is the enhancement of mitochondrial fatty acid β-oxidation (FAO), the primary pathway for breaking down fatty acids to produce energy. This is achieved by upregulating the expression of critical enzymes involved in this process, a mechanism largely driven by its activation of PPARα. nih.govnih.gov PPARα directly controls the transcription of numerous genes essential for FAO. nih.gov

Preclinical investigations have highlighted bezafibrate's ability to restore FAO activity in cultured fibroblasts from individuals with various FAO disorders. nih.gov This restoration is linked to the upregulation of key enzymes, including:

Carnitine Palmitoyltransferase 1A (CPT1A): This enzyme is located on the outer mitochondrial membrane and is the rate-limiting step for the entry of long-chain fatty acids into the mitochondria for oxidation. nih.govrug.nl

Acyl-CoA Oxidase 1 (ACOX1): This is the first and rate-limiting enzyme of the peroxisomal β-oxidation pathway, which is responsible for shortening very-long-chain fatty acids so they can be further oxidized in the mitochondria. researchgate.net

Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase 2 (HMGCS2): This is the rate-limiting enzyme in the synthesis of ketone bodies, an alternative energy source produced from fatty acid breakdown in the liver, particularly during periods of fasting. nih.govresearchgate.net HMGCS2 expression is also necessary for the efficient PPARα-mediated induction of fatty acid oxidation. nih.gov

Table 2: Key Fatty Acid β-Oxidation Enzymes Influenced by Bezafibrate

EnzymeAbbreviationFunction
Carnitine Palmitoyltransferase 1A CPT1ARate-limiting enzyme for the transport of long-chain fatty acids into mitochondria. nih.govrug.nl
Acyl-CoA Oxidase 1 ACOX1Rate-limiting enzyme in peroxisomal β-oxidation of very-long-chain fatty acids. researchgate.net
Hydroxymethylglutaryl-CoA Synthase 2 HMGCS2Controls the pathway of ketogenesis, which converts fatty acid-derived acetyl-CoA into ketone bodies. nih.gov

Preclinical and small-scale clinical studies have demonstrated that bezafibrate exerts beneficial effects on glucose metabolism and insulin signaling. In rodent models of insulin deficiency, bezafibrate treatment improved glucose metabolism. mdpi.com This improvement was associated with favorable changes in gene expression within skeletal muscle and white adipose tissue. Specifically, bezafibrate was shown to decrease inflammatory pathways and increase insulin signaling and lipid metabolism pathways in these tissues. mdpi.comresearchgate.net

Further investigations suggest that bezafibrate improves peripheral insulin resistance, particularly in skeletal muscle. nih.gov This effect appears to occur without a corresponding increase in insulin secretion, pointing towards an enhancement of the body's sensitivity to existing insulin. nih.gov By activating PPARs, bezafibrate can influence the expression of genes that regulate both glucose and lipid metabolism, contributing to improved glucose tolerance and insulin sensitivity. nih.govmdpi.com

Redox Homeostasis and Oxidative Stress Response

Hydroxy bezafibrate is implicated in the modulation of cellular redox balance, a critical factor in maintaining cellular health and mitigating the damage caused by oxidative stress. Preclinical studies investigating bezafibrate's effects provide insight into these mechanisms.

Preclinical evidence suggests that bezafibrate can influence the activity of key antioxidant enzymes. In a study involving in vitro-matured porcine oocytes, bezafibrate treatment was found to ameliorate glutathione (B108866) (GSH) production, a crucial endogenous antioxidant. ejast.org Conversely, in a model of hydrogen peroxide-induced oxidative damage in lung fibroblasts, treatment with bezafibrate was associated with a decrease in catalase (CAT) activity. researchgate.net It is important to note that the net effect on redox homeostasis is a complex interplay of various factors. For instance, in diabetic rat models, maintaining the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx) is crucial for preserving mitochondrial integrity and function, and bezafibrate has been shown to restore redox homeostasis in such conditions. frontiersin.org

Table 1: Preclinical Findings on Bezafibrate's Modulation of Antioxidant Systems
Model SystemKey FindingReference
In vitro-matured porcine oocytesAmeliorated glutathione (GSH) production ejast.org
Hydrogen peroxide-treated lung fibroblasts (MRC-5 cells)Decreased catalase (CAT) activity researchgate.net
Diabetic rat modelsContributes to restoration of redox homeostasis, essential for antioxidant enzyme function frontiersin.org

Bezafibrate has demonstrated a capacity to counteract the damaging effects of reactive oxygen species (ROS) in various preclinical settings. An in-vitro analysis highlighted the dose-dependent antioxidant capacity of bezafibrate, showcasing its ability to scavenge nitric oxide and hydrogen peroxide. rjpbcs.com This scavenging activity is beneficial in preventing oxidative cell damage. rjpbcs.com In a study on lung fibroblast cells, bezafibrate treatment decreased ROS levels that were elevated by hydrogen peroxide-induced oxidative damage. researchgate.netnih.gov Furthermore, in a type 1 diabetes mellitus mouse model, bezafibrate treatment attenuated the testicular oxidative stress status. nih.gov The generation of ROS is a known contributor to the development of diabetic complications, and by mitigating this, bezafibrate exhibits a protective effect. nih.gov However, it is also noted that some studies suggest fibrates, in general, may exert genotoxic effects through the production of ROS in short-term assays. nih.gov

Cellular Inflammatory Pathways

The anti-inflammatory properties of bezafibrate, likely mediated in part by this compound, have been documented in several preclinical models. These effects are attributed to its interaction with key signaling pathways that govern the inflammatory response.

Microglia are the primary immune cells of the central nervous system, and their activation is a hallmark of neuroinflammation. dntb.gov.uanih.gov While direct studies on this compound's effect on inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in microglia are limited, the broader anti-inflammatory actions of bezafibrate suggest a potential for such modulation. The activation of inflammatory pathways is a key factor in the pathogenesis of neurodegenerative diseases, and compounds that can suppress microglial activation are of therapeutic interest. nih.gov The suppression of iNOS and COX-2 expression is a known mechanism by which other anti-inflammatory agents exert their effects. nih.govnih.gov

Preclinical studies have demonstrated that bezafibrate can alleviate inflammation in various tissues. In a mouse model of diabetes-induced spermatogenesis dysfunction, bezafibrate treatment was shown to decrease the accumulation of inflammatory factors in the testes. nih.gov This anti-inflammatory effect was dependent on the activation of peroxisome proliferator-activated receptor alpha (PPARα). nih.gov The activation of PPARα is a key mechanism through which fibrates are known to exert their anti-inflammatory effects. oup.com In diabetic rat models, bezafibrate has also been shown to attenuate testicular inflammation. frontiersin.org

Table 2: Preclinical Evidence of Bezafibrate's Anti-Inflammatory Effects
Model SystemKey FindingReference
Diabetic mouse model of spermatogenesis dysfunctionDecreased accumulation of inflammatory factors in testes via PPARα activation nih.gov
Diabetic rat modelsAttenuated testicular inflammation frontiersin.org

Interactions with Cellular Macromolecules

The primary molecular mechanism through which bezafibrate and its metabolites exert their effects is by acting as agonists for peroxisome proliferator-activated receptors (PPARs). patsnap.com These are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in lipid and glucose metabolism, as well as inflammation. oup.compatsnap.com Bezafibrate is considered a pan-PPAR agonist, meaning it can activate all three PPAR subtypes: α, γ, and δ. patsnap.com This interaction with PPARs leads to a cascade of downstream effects, including the modulation of gene expression related to fatty acid oxidation and inflammatory responses. oup.compatsnap.com

DNA Protection Mechanisms Against Oxidative Damage

A thorough review of published scientific literature indicates a notable absence of preclinical studies specifically investigating the mechanisms by which this compound may protect DNA from oxidative damage. Research has primarily focused on its parent compound, Bezafibrate, exploring its broader effects on oxidative stress and antioxidant pathways.

This compound is recognized as a metabolite of Bezafibrate. e-lactancia.org However, it is crucial to note that the pharmacological activities of a parent drug and its metabolites can differ significantly. In fact, one of the metabolites of bezafibrate, identified as hydroxy-bezafibrate, has been reported to lack the lipid-lowering properties observed in the parent compound in animal studies. e-lactancia.org This suggests that extrapolating the antioxidant and potential DNA-protective effects of Bezafibrate to this compound would be scientifically unfounded without direct evidence.

Preclinical research into the parent compound, Bezafibrate, has shown that it can modulate the activity of various antioxidant enzymes and respond to chemically induced oxidative stress. For instance, studies in animal models have demonstrated that Bezafibrate can prevent lipid peroxidation and alterations in antioxidant defenses. nih.gov Furthermore, as a peroxisome proliferator-activated receptor (PPAR) alpha agonist, Bezafibrate has been shown to have an antioxidant effect, which is associated with the expression of Cu2+, Zn2+-superoxide dismutase (SOD) in the liver. nih.gov In other preclinical models, Bezafibrate attenuated or prevented the increase in the activities of antioxidant enzymes such as glutathione peroxidase (GPx), superoxide dismutase (SOD), and glutathione reductase (GR). nih.gov

Despite these findings for Bezafibrate, there is no direct evidence from preclinical investigations to delineate a specific mechanism of action for this compound in protecting DNA against oxidative damage. Consequently, detailed research findings and data tables on this specific topic for this compound cannot be provided at this time due to the lack of available scientific data. Further research is required to determine if this compound possesses any independent antioxidant or DNA-protective properties.

Preclinical Investigation of Biological Activities in Disease Models

Neurological and Neurodegenerative Disease Models

No preclinical studies investigating the effects of Hydroxy Bezafibrate (B1666932) in P301S transgenic mice or other animal models of tauopathy were identified in the comprehensive search of available scientific literature.

A thorough review of published research revealed no preclinical investigations of Hydroxy Bezafibrate in the R6/2, BACHD, or any other mouse models of Huntington's disease.

There were no preclinical studies found in the scientific literature examining the therapeutic potential or biological activity of this compound in animal models of sporadic Alzheimer's disease.

Consistent with the absence of primary research in specific neurodegenerative models, no studies detailing the mechanisms of neuroprotection or the amelioration of behavioral phenotypes associated with this compound were found.

Metabolic Syndrome and Related Dysregulations in Animal Models

No preclinical data were identified from the comprehensive literature search regarding the effects of this compound on glucose tolerance and insulin (B600854) sensitivity in streptozotocin (B1681764) (STZ)-treated mice or other animal models of diabetes.

Lipid Metabolism Modulation in Hypertriglyceridemic Models

Bezafibrate, a second-generation fibrate, has demonstrated significant effects on lipid metabolism, primarily in hypertriglyceridemic conditions. jci.org Its mechanism of action involves the activation of peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating lipid and glucose metabolism. patsnap.comnih.gov As a pan-PPAR agonist, it influences PPAR-α, PPAR-γ, and PPAR-δ subtypes. patsnap.com

Activation of PPAR-α by bezafibrate stimulates fatty acid oxidation in the liver, decreases the synthesis of very low-density lipoprotein (VLDL), and enhances the clearance of triglyceride-rich lipoproteins. patsnap.com This leads to a reduction in plasma triglycerides and cholesterol. drugbank.commedicinenet.com Clinical studies have consistently shown that bezafibrate effectively lowers serum triglycerides and, to a lesser extent, low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol. patsnap.comhres.ca

In a study involving fructose-fed rats, a model for nonalcoholic fatty liver disease (NAFLD), bezafibrate treatment for two weeks resulted in a significant reduction of plasma triglycerides by 49% and hepatic triglycerides by 78%. ahajournals.org This was accompanied by a 90% decrease in hepatic macrovesicular fat. ahajournals.org Furthermore, bezafibrate has been shown to enhance the activities of lipoprotein lipase (B570770) and hepatic triglyceride lipase, which promotes the clearance of triglycerides from the plasma. jci.org

The following table summarizes the effects of bezafibrate on lipid parameters in a fructose-fed rat model. ahajournals.org

ParameterControl (Fructose-Enriched Diet)Bezafibrate TreatedPercentage Change
Plasma Triglycerides223% higher than standard dietReduced by 49%
Hepatic Triglycerides198% higher than standard dietReduced by 78%
Hepatic Macrovesicular FatIncreasedReduced by 90%
Hepatic PhospholipidsDecreased by 36%Increased by 41%

Hepatic Steatosis and Fibrosis Progression in Liver Disease Models (e.g., NASH)

Bezafibrate has shown promise in mitigating the progression of non-alcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD). researchgate.net In a mouse model of NASH induced by a methionine and choline-deficient (MCD) diet, bezafibrate administration markedly reduced hepatic triglyceride content and the accumulation of fatty droplets in hepatocytes. researchgate.netnih.gov It also increased the expression of genes involved in hepatic fatty acid β-oxidation. researchgate.netnih.gov

Furthermore, bezafibrate significantly inhibited the rise in plasma alanine (B10760859) aminotransferase levels and the hepatic content of thiobarbituric acid-reactive substances, indicating a reduction in liver damage and oxidative stress. researchgate.netnih.gov The treatment also led to a dramatic decrease in hepatic inflammatory changes and fibrosis. researchgate.netnih.gov This was associated with reduced mRNA levels for inflammatory cytokines, chemokines, and profibrogenic genes. researchgate.netnih.gov An in vitro study using a hepatic stellate cell line demonstrated that bezafibrate directly inhibits the fibrogenic response induced by transforming growth factor-β1 (TGF-β1). researchgate.netnih.gov

The table below outlines the effects of bezafibrate in a mouse model of NASH. researchgate.netnih.gov

ParameterMCD Diet ControlMCD Diet + BezafibrateOutcome
Hepatic SteatosisPresentMarkedly DecreasedImprovement
Oxidative StressIncreasedMarkedly InhibitedImprovement
InflammationPresentDramatically ReducedImprovement
Hepatic FibrosisPresentDramatically ReducedImprovement
Hepatic Triglyceride ContentIncreasedMarkedly DecreasedImprovement
Fatty Acid β-oxidative Genes-Increased ExpressionImprovement
Plasma ALT LevelsIncreasedMarkedly InhibitedImprovement
Inflammatory & Profibrogenic Gene mRNAIncreasedMarkedly ReducedImprovement

Mitochondrial Disorders in Cellular and Animal Models

Restoration of Mitochondrial Function in Models of Mitochondrial Myopathies (e.g., Barth Syndrome Fibroblasts)

Barth syndrome is a rare, X-linked mitochondrial disorder of lipid metabolism caused by mutations in the TAZ gene, leading to abnormal cardiolipin (B10847521) remodeling. nihr.ac.ukmedlink.com This results in mitochondrial dysfunction, affecting tissues with high energy demands like the heart and skeletal muscles. nihr.ac.ukmedlink.comnih.gov

Preclinical research suggests that bezafibrate may offer therapeutic benefits for Barth syndrome. nihr.ac.uknih.gov In studies using human Barth syndrome fibroblasts and a TAZ-knockdown mouse model, bezafibrate was shown to improve the ratio of mature tetralinoleoyl-cardiolipin (L4-CL) to its precursor, monolysocardiolipin (MLCL), although it did not fully normalize it. medlink.com Bezafibrate, as a pan-PPAR agonist, is thought to increase mitochondrial biogenesis and potentially ameliorate the disease phenotype. nihr.ac.ukisrctn.com The activation of the PPAR/PGC1α axis by bezafibrate has shown beneficial effects in various mitochondrial disorders. nih.gov

A clinical trial (CARDIOMAN) investigated the effects of bezafibrate in males with Barth syndrome. nihr.ac.uk While the primary outcome of improved exercise capacity was not met, the study provided valuable insights into the potential mechanisms and practicality of treatment for this rare disease. nihr.ac.uknih.gov

Investigation in Organ-Specific Injury Models (e.g., Doxorubicin-Induced Hepatotoxicity in Rats)

Doxorubicin, an effective anticancer drug, is known to cause hepatotoxicity, partly through the induction of oxidative stress and inflammation. researchgate.netnih.govmdpi.com A study in Wistar albino rats investigated the hepatoprotective effects of bezafibrate, both alone and in combination with Ginkgo biloba, against doxorubicin-induced liver injury. researchgate.netnih.gov

The study found that the combination therapy significantly decreased serum levels of aspartate aminotransferase (AST), alkaline phosphatase (ALP), the AST/ALT ratio, and interleukin-6 (IL-6). researchgate.netnih.gov Concurrently, there was a significant elevation in the levels of the antioxidants catalase and glutathione (B108866) (GSH). researchgate.netnih.gov Histopathological examination of the liver tissue revealed that the combination treatment offered more significant hepatoprotection compared to bezafibrate alone. researchgate.net This enhanced protection is attributed to the additive anti-inflammatory and antioxidant effects of the combined agents. researchgate.netnih.gov

The following table details the biochemical changes observed in rats with doxorubicin-induced hepatotoxicity treated with a combination of bezafibrate and Ginkgo biloba. researchgate.netnih.gov

Biochemical MarkerDoxorubicin-Induced GroupCombination Treatment GroupEffect of Combination
ASTIncreasedSignificantly Decreased
ALPIncreasedSignificantly Decreased
AST/ALT RatioIncreasedSignificantly Decreased
IL-6IncreasedSignificantly Decreased
CatalaseDecreasedSignificantly Elevated
Glutathione (GSH)DecreasedSignificantly Elevated

Advanced Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Compound and Metabolite Quantification

Chromatographic methods are fundamental for the separation and quantification of Hydroxy Bezafibrate (B1666932) and related compounds from complex biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Bezafibrate and its metabolites. Several methods have been developed for the determination of Bezafibrate in human plasma, often adaptable for its hydroxylated metabolite. researchgate.netoup.com A common approach involves protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column. researchgate.netoup.com

One validated HPLC-UV method utilizes an isocratic elution with a mobile phase consisting of acetonitrile (B52724) and an ammonium (B1175870) acetate (B1210297) aqueous solution at a controlled pH, allowing for the separation and quantification of Bezafibrate. researchgate.netoup.com The detection is typically performed using a UV detector at a wavelength where Bezafibrate exhibits maximum absorbance, such as 228 nm or 235 nm. researchgate.netjpsbr.org These methods are designed to be sensitive and selective, with a good resolution between the parent drug and potential metabolites. innovareacademics.in For instance, a method for analyzing Bezafibrate in urine employed a C18 column with a mobile phase of acetate buffer and acetonitrile, achieving good separation from endogenous metabolites. innovareacademics.in

Below is an interactive table summarizing typical HPLC conditions for the analysis of Bezafibrate, which can be adapted for Hydroxy Bezafibrate.

ParameterCondition 1Condition 2
Column C18ZORBAX XDB C-18
Mobile Phase Acetonitrile:Ammonium Acetate (pH 4.0) (44:56 v/v) researchgate.netoup.comAcetonitrile:Water (60:40 v/v, pH 2.8) jpsbr.org
Flow Rate 1.0 mL/min researchgate.netoup.com1.5 mL/min jpsbr.org
Detection UV at 235 nm researchgate.netUV at 228 nm jpsbr.org
Retention Time Not specified5.55 min jpsbr.org
Linearity Range 0.1–15.0 µg/mL researchgate.netoup.com5-40 µg/mL jpsbr.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

For enhanced sensitivity and specificity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique couples the separation power of HPLC with the precise detection capabilities of mass spectrometry. oatext.com LC-MS/MS methods for Bezafibrate often use a simple protein precipitation step for sample preparation. oatext.com The chromatographic separation is typically achieved on a C18 column with a mobile phase containing acetonitrile and water with a formic acid modifier to facilitate ionization. oatext.comnih.gov

Detection by tandem mass spectrometry is highly selective, monitoring specific precursor-to-product ion transitions for the analyte and an internal standard (often a deuterated version of the drug, like bezafibrate-d4). oatext.comnih.gov For Bezafibrate, analysis is commonly performed in negative electrospray ionization (ESI) mode. oatext.comnih.gov The high sensitivity of LC-MS/MS allows for the quantification of low concentrations of the drug and its metabolites in biological fluids. oatext.com

The following interactive table details exemplary LC-MS/MS parameters for Bezafibrate analysis.

ParameterCondition 1Condition 2
Chromatography Sunfire C18, 3.5µ, 2.1x50mm oatext.comLuna C18 (2), 5 µm, 2 × 150 mm nih.gov
Mobile Phase Acetonitrile:Water:Formic Acid (500:500:1 v/v/v) oatext.comMethanol:0.1% Acetic Acid (65:35, v/v) nih.gov
Flow Rate 0.3 mL/min oatext.com0.2 mL/min nih.gov
Ionization Mode ESI Negative oatext.comESI Negative nih.gov
Detection Mode Single Ion Recording (SIR) oatext.comMultiple Reaction Monitoring (MRM) nih.gov
Monitored Transitions (m/z) Bezafibrate: 360.01 oatext.comBezafibrate: 360.2 -> 274.1 nih.gov
Bezafibrate-d4 (IS): 364.01 oatext.comKetoprofen (IS): 253.0 -> 209.2 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Hydroxylated Species

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the structural elucidation of metabolites like this compound. sci-hub.se Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. acs.org This is particularly useful in identifying unknown metabolites.

In the context of Bezafibrate, HRMS has been used to identify various transformation products, including hydroxylated species. mdpi.comresearchgate.net The high mass accuracy helps to confirm the addition of an oxygen atom to the parent molecule. researchgate.net Furthermore, the fragmentation patterns obtained from MS/MS experiments on an HRMS instrument provide detailed structural information, helping to pinpoint the location of the hydroxyl group on the Bezafibrate molecule. researchgate.netresearchgate.net For instance, studies on the degradation of Bezafibrate have used HRMS to identify hydroxylated products on the phenoxy moiety. researchgate.net

The combination of accurate mass data and fragmentation patterns allows for a high degree of confidence in the identification and structural characterization of hydroxylated metabolites. sci-hub.se

Immunological and Imaging Techniques

Immunological and imaging techniques can provide valuable insights into the cellular and subcellular processes related to the metabolism of Bezafibrate and the expression of proteins affected by it.

Immunoelectron Microscopy for Subcellular Localization of Enzymes

Immunoelectron microscopy is a technique that combines the high-resolution imaging of electron microscopy with the specificity of antibody-antigen interactions to localize proteins within cells and organelles. This method has been utilized to study the effects of Bezafibrate on peroxisomes, which are organelles involved in lipid metabolism. researchgate.netnih.gov

Studies have used immunoelectron microscopy to investigate the localization of peroxisomal enzymes. researchgate.netmolbiolcell.org For example, after treating rats with Bezafibrate, a known peroxisome proliferator, immunoelectron microscopy with immunogold labeling can be used to quantify changes in the levels of specific peroxisomal enzymes. nih.govmolbiolcell.org While not directly targeting the enzyme responsible for hydroxylating Bezafibrate, this technique can be applied to study the subcellular location of candidate enzyme families, such as cytochrome P450 oxidoreductases, which are known to be involved in drug metabolism.

Immunoblotting for Protein Expression Analysis

Immunoblotting, or Western blotting, is a widely used technique to detect and quantify specific proteins in a sample. In the context of Bezafibrate research, immunoblotting has been extensively used to analyze the expression of various proteins in response to the drug. researchgate.nettandfonline.com

For example, studies have used immunoblotting to measure the expression levels of proteins involved in lipid metabolism and peroxisome proliferation, such as acyl-CoA oxidase and PMP70, in liver lysates from mice treated with Bezafibrate. molbiolcell.orgtandfonline.com This technique allows researchers to understand how Bezafibrate modulates the expression of key enzymes and transporters. While direct immunoblotting for the specific hydroxylating enzyme of Bezafibrate is not widely reported, this method is crucial for studying the broader effects of Bezafibrate on protein expression, including the potential induction of the enzymes responsible for its own metabolism. researchgate.netahajournals.orgembopress.org

Omics-Based Approaches for Pathway Delineation

Advanced "omics" technologies, such as metabolomics and transcriptomics, provide a comprehensive, system-wide view of the molecular changes induced by xenobiotics. In the context of this compound research, these methodologies are instrumental in delineating the complex biological pathways modulated by this active metabolite of Bezafibrate. By analyzing the global changes in metabolites and gene transcripts, researchers can gain deeper insights into its mechanisms of action.

Metabolomics for Global Metabolic Pathway Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. This approach provides a direct functional readout of the physiological state of a biological system. For this compound, as an active metabolite of the pan-PPAR agonist Bezafibrate, metabolomic profiling helps to elucidate its influence on various metabolic pathways beyond lipid regulation.

Non-targeted and targeted metabolomics approaches, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), have been utilized in studies with Bezafibrate. mdpi.com These studies reveal significant alterations in metabolic pathways, which are likely mediated, at least in part, by its metabolites, including this compound.

Research in animal models has demonstrated that Bezafibrate administration leads to significant changes in several key metabolic pathways. In a study on insulin-deficient mice, Bezafibrate treatment was found to improve glucose metabolism. mdpi.com Non-targeted metabolomics analysis of liver and plasma samples from these mice revealed that Bezafibrate reversed many of the metabolic disturbances caused by insulin (B600854) deficiency. mdpi.com For instance, elevated levels of hepatic glycogen, lactate, and fumarate (B1241708) were reduced by Bezafibrate treatment. mdpi.com Furthermore, the treatment was shown to decrease plasma VLDL + LDL lipids and increase HDL lipid levels. mdpi.com

In studies on acute myeloid leukaemia (AML) cell lines, NMR-based metabolomic profiling was used to investigate the effects of Bezafibrate. plos.org These studies showed that Bezafibrate, particularly in combination with medroxyprogesterone (B1676146) acetate, induced significant metabolic changes, including alterations in TCA cycle intermediates like a decrease in α-ketoglutarate and an increase in succinate. plos.org These changes were linked to the generation of reactive oxygen species (ROS), suggesting that the drug's effects are mediated downstream of ROS production. plos.org

In human studies involving patients with mitochondrial disease, metabolomic analysis showed a dysregulation of fatty-acid and amino-acid metabolism following Bezafibrate treatment. embopress.orgembopress.org While some clinical improvements were observed, the metabolic signature raised concerns about the long-term consequences of inducing mitochondrial biogenesis with this compound in this specific patient population. embopress.orgembopress.org

The table below summarizes key findings from metabolomics studies on Bezafibrate, which are relevant to understanding the metabolic impact of its active metabolite, this compound.

Metabolic Pathway Key Metabolites Affected Observed Change Biological Context Reference
Glucose Metabolism Glucose, Lactate, Pyruvate↓ in Plasma & LiverImproved glucose homeostasis in insulin-deficient mice. mdpi.com
Lipid Metabolism VLDL + LDL, HDL, Lysophosphatidylcholine↓ VLDL + LDL, ↑ HDL, ↑ LysophosphatidylcholineImproved circulating lipid profile. mdpi.com
TCA Cycle Fumarate, Succinate, α-ketoglutarate↓ Fumarate, ↑ Succinate, ↓ α-ketoglutarateAttenuation of the urea (B33335) cycle and glucotoxicity in the liver; ROS-mediated effects in AML cells. mdpi.complos.org
Amino Acid Metabolism Creatine↓ in Plasma & LiverAltered energy metabolism. mdpi.com
Fatty Acid Metabolism Fatty acidsDysregulationCompromised oxidative phosphorylation in patients with mitochondrial disease. embopress.orgembopress.org

Transcriptomics for Gene Expression Profiling

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome under specific circumstances. Gene expression profiling via transcriptomics is a powerful tool to understand the molecular mechanisms of drug action, as changes in gene expression often precede physiological changes. For this compound, which acts as a ligand for PPARs, transcriptomics can identify the target genes and signaling pathways it regulates.

Studies on Bezafibrate provide significant insight into the transcriptional changes that are likely influenced by its active metabolites. As a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), Bezafibrate is known to regulate the transcription of a wide array of genes involved in lipid metabolism, inflammation, and energy homeostasis. nih.govnih.gov

In a study on a mouse model of tauopathy, Bezafibrate treatment led to an increased expression of genes involved in fatty acid β-oxidation, such as HMGCS2, in the brain. nih.gov In the brown adipose tissue of these mice, Bezafibrate increased the expression of genes related to energy metabolism and mitochondrial biogenesis, including Sirt1, PGC1α, NRF1, and Tfam. nih.govresearchgate.net

Transcriptomic analysis of human induced pluripotent stem cells (hiPSCs) during neural differentiation showed that Bezafibrate upregulates genes involved in mitochondrial biogenesis, such as NRF1, PPARGC1A (encoding PGC-1α), and TFAM, particularly at the neural progenitor stage. researchgate.net This suggests a role for Bezafibrate and its metabolites in modulating neural development through the PGC-1α pathway. nih.govresearchgate.net

Furthermore, in the context of cancer research, connectivity map (CMap) analysis, which relies on gene expression profiles, predicted Bezafibrate as a potential therapeutic agent for lung adenocarcinoma. nih.gov Subsequent experimental validation showed that Bezafibrate down-regulated the expression of CDK2 mRNA, a key regulator of the cell cycle. nih.gov

The following table summarizes key genes and pathways identified through transcriptomic analyses of Bezafibrate's effects.

Biological Process Key Genes/Pathways Affected Observed Change in Expression Biological Context Reference
Mitochondrial Biogenesis & Energy Metabolism PPARGC1A (PGC-1α), NRF1, TFAM, Sirt1Increased energy metabolism in brown adipose tissue and neural progenitors. nih.govresearchgate.netresearchgate.net
Fatty Acid Oxidation ACOX1, CPT1A, HMGCS2Increased fatty acid metabolism in brown adipose tissue and brain. nih.govresearchgate.net
Cell Cycle Regulation CDK2Inhibition of proliferation in lung adenocarcinoma cells. nih.gov
Inflammation Inducible nitric oxide synthase, Cyclooxygenase 2Diminished microglial activation in a mouse model of tauopathy. nih.gov
Lipid Metabolism PPARα target genes (e.g., AOX, CYP4A)↑ (at high doses)Regulation of hepatic lipid metabolism. tandfonline.com

Future Research Trajectories and Preclinical Development Horizons

Elucidating the Unique Biological Activities of Hydroxy Bezafibrate (B1666932) Independent of the Parent Compound

A pivotal direction for future research is to delineate the specific biological effects of hydroxy bezafibrate that are distinct from bezafibrate. While bezafibrate itself is a pan-agonist of PPARs (α, γ, and δ), influencing the transcription of genes involved in lipid and glucose metabolism, the independent pharmacological actions of its metabolites are not fully understood. patsnap.commdpi.com Initial studies in animals have suggested that this compound may not possess the same lipid-lowering properties as the parent compound. hres.ca However, this does not preclude other potentially significant biological activities.

Future investigations should focus on comprehensive in vitro and in vivo studies to screen for unique effects of this compound across various cellular pathways. For instance, research could explore its impact on inflammatory signaling, a key aspect of atherosclerosis and metabolic diseases, independent of PPAR activation. tandfonline.com Studies have shown that bezafibrate can reduce inflammation, and it is crucial to determine if this compound contributes to, or has a different effect on, this process. nih.gov Furthermore, given bezafibrate's neuroprotective effects observed in models of neurodegenerative diseases like Alzheimer's and Huntington's disease, it is worthwhile to investigate whether this compound, which can cross the blood-brain barrier, plays a role in these effects. researchgate.netmdpi.comnih.govnih.gov

Structure-Activity Relationship Studies of Hydroxylated Fibrate Metabolites for Therapeutic Design

Understanding the relationship between the chemical structure of hydroxylated fibrate metabolites and their biological activity is fundamental for designing new and improved therapeutic agents. The core structure of fibrates, typically featuring a phenoxy-isobutyric acid moiety, is crucial for their interaction with PPARs. youtube.com The introduction of a hydroxyl group, as seen in this compound, can significantly alter the molecule's polarity, metabolic stability, and receptor binding affinity.

Systematic structure-activity relationship (SAR) studies are warranted to explore how variations in the position and number of hydroxyl groups on the fibrate scaffold influence biological outcomes. mdpi.com For example, researchers could synthesize a library of hydroxylated bezafibrate analogs and test their activity on different PPAR subtypes and other potential targets. acs.org This could reveal whether specific hydroxylation patterns enhance affinity for a particular PPAR subtype or even confer activity on entirely new molecular targets. Such studies could lead to the development of second-generation fibrates with improved efficacy, selectivity, and a more favorable side-effect profile. d-nb.info

Exploration of Novel Molecular Targets and Signaling Networks Beyond PPARs

While the effects of bezafibrate are primarily mediated through PPARs, there is evidence to suggest the existence of PPAR-independent mechanisms of action. nih.gov A critical area of future research is to identify novel molecular targets and signaling networks that are modulated by this compound.

Recent studies have shown that bezafibrate can influence mitochondrial biogenesis and function, processes that are crucial for cellular energy metabolism and are often dysregulated in metabolic and neurodegenerative diseases. nih.govnih.gov Investigating whether this compound has similar or even more potent effects on mitochondrial pathways could open up new therapeutic avenues. Furthermore, bezafibrate has been shown to affect the expression of genes involved in inflammation and coagulation. tandfonline.comdovepress.com It is important to determine if this compound shares these properties or has a unique profile in modulating these pathways.

Unbiased screening approaches, such as proteomics and transcriptomics, can be employed to identify proteins and genes whose expression or activity is altered by this compound in a PPAR-independent manner. This could lead to the discovery of entirely new mechanisms of action and potential therapeutic applications for this metabolite.

Strategies for Modulating the Formation or Disposition of this compound in Preclinical Contexts

The concentration and duration of action of this compound in the body are determined by its formation from bezafibrate and its subsequent metabolism and elimination. hres.ca Developing strategies to modulate these processes in a preclinical setting could be a valuable tool for understanding its pharmacological effects and for optimizing its therapeutic potential.

The formation of this compound is a result of hepatic metabolism. hres.ca In vitro studies using human liver microsomes can help to identify the specific cytochrome P450 (CYP) enzymes responsible for this hydroxylation. oup.com Once these enzymes are identified, it may be possible to use specific inhibitors or inducers to manipulate the rate of this compound formation in preclinical models. acs.org This would allow researchers to study the effects of varying levels of the metabolite while keeping the dose of the parent drug constant.

Furthermore, understanding the disposition of this compound, including its distribution to various tissues and its elimination pathways, is crucial. diva-portal.org Studies on drug transporters can reveal how this compound enters and exits cells, which could be a target for modulation. By developing a comprehensive understanding of the pharmacokinetics of this compound, researchers can better design preclinical studies and ultimately, more effective therapeutic strategies.

Q & A

Q. How can researchers optimize this compound's formulation to enhance bioavailability?

  • Methodological Answer : Develop nanostructured lipid carriers (NLCs) using high-pressure homogenization. Quantify entrapment efficiency via Sephadex gel filtration and HPLC (Agilent ZORBAX SB-C18 column, 0.01 M phosphate buffer:methanol [30:70]). Target >90% encapsulation to improve hepatic delivery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.